molecular formula C14H13BrO2 B11746679 (2-Bromo-5-methoxyphenyl)(phenyl)methanol

(2-Bromo-5-methoxyphenyl)(phenyl)methanol

Cat. No.: B11746679
M. Wt: 293.15 g/mol
InChI Key: ZGQZAADOOZZQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-methoxyphenyl)(phenyl)methanol is an organic compound with the molecular formula C8H9BrO2. It is a brominated derivative of methoxyphenylmethanol and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanol typically involves the bromination of 2-methoxyphenylmethanol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the methoxyphenylmethanol to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(phenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxyphenylmethanol.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(phenyl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(phenyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, influencing the reactivity of the compound . The compound’s effects are mediated through these interactions, affecting molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-methoxyphenyl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

(2-bromo-5-methoxyphenyl)-phenylmethanol

InChI

InChI=1S/C14H13BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,14,16H,1H3

InChI Key

ZGQZAADOOZZQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.